Dusquetide aceate

Description

p62/Sequestosome-1 Binding Dynamics and ZZ Domain Interactions

Dusquetide acetate exerts its primary immunomodulatory effects by binding to the ZZ domain of p62/sequestosome-1, a multifunctional scaffold protein involved in stress responses and innate immunity. Structural studies using X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy reveal that dusquetide forms a stable complex with the p62 ZZ domain through a combination of electrostatic and hydrophobic interactions. The ZZ domain, which contains two zinc-binding motifs, recognizes the N-terminal arginine residue of dusquetide, mimicking endogenous arginylated substrates that typically interact with this domain.

Table 1: Key Structural Features of Dusquetide-p62 ZZ Domain Interaction

This interaction is critical for dusquetide’s cellular uptake, as demonstrated by fluorescence microscopy showing intracellular accumulation of the peptide in macrophages and epithelial cells. Mutagenesis studies confirm that disrupting the ZZ domain’s zinc-binding sites or acidic residues abolishes dusquetide binding, underscoring the specificity of this interaction.

Modulation of Downstream Signaling Pathways via RIP1-p38-C/EBPβ Axis

Dusquetide acetate modulates innate immune responses by stabilizing the p62–receptor-interacting protein 1 (RIP1) complex and activating the p38 mitogen-activated protein kinase (MAPK) pathway. Immunoprecipitation assays in HEK293T cells show that dusquetide treatment doubles the amount of RIP1 bound to p62 following tumor necrosis factor-alpha (TNFα) stimulation. This stabilization enhances phosphorylation of p38, a kinase central to cytokine production and immune cell activation.

Concurrently, dusquetide upregulates CCAAT-enhancer-binding protein beta (C/EBPβ), a transcription factor governing immune cell differentiation and anti-inflammatory responses. In bone marrow-derived macrophages (BMDMs), dusquetide induces a fourfold increase in C/EBPβ expression without affecting nuclear factor kappa B (NFκB) or activator protein 1 (AP-1) activity. This selective activation aligns with the peptide’s ability to mitigate inflammation while avoiding hyperactivation of pro-inflammatory pathways.

Mechanistic Sequence of Dusquetide Signaling:

- p62-RIP1 Complex Stabilization : Dusquetide binding to p62 ZZ domain promotes RIP1 recruitment.

- p38 Phosphorylation : Stabilized complex activates p38 MAPK, increasing phosphorylation by 50% within 60 minutes.

- C/EBPβ Induction : Phosphorylated p38 translocates to the nucleus, driving C/EBPβ expression.

This pathway explains dusquetide’s efficacy in reducing lipopolysaccharide (LPS)-induced TNFα secretion in BMDMs by 40–60%, highlighting its anti-inflammatory potential.

Autophagy-Independent Immune Regulatory Mechanisms

Unlike canonical p62 agonists, dusquetide acetate does not induce autophagy, distinguishing it from other modulators of the p62 pathway. Studies in MCF10a cells expressing mCherry-GFP-LC3 reporters show no significant change in autophagic flux following dusquetide treatment, as measured by lysosomal degradation rates. This autophagy-independent activity arises from dusquetide’s selective targeting of the ZZ domain, which is dispensable for p62’s role in autophagy but essential for its immune regulatory functions.

Instead, dusquetide redirects p62 toward innate immune modulation by:

- Enhancing Monocyte Recruitment : Dusquetide-treated tissues show increased macrophage infiltration, accelerating resolution of infection and tissue repair.

- Suppressing Pro-inflammatory Cytokines : The peptide reduces interleukin-6 (IL-6) and TNFα levels in mucosal injury models without altering interleukin-10 (IL-10) or transforming growth factor-beta (TGFβ).

- Priming Immune Cells : Preclinical data indicate dusquetide-treated macrophages exhibit heightened responsiveness to bacterial pathogens, improving bacterial clearance in murine peritonitis models.

These effects occur independently of p62’s PB1, LC3-interacting region (LIR), or TRAF6-binding domains, which are required for autophagy and NFκB signaling.

Properties

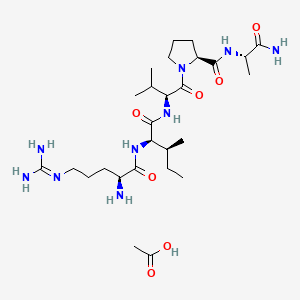

Molecular Formula |

C27H51N9O7 |

|---|---|

Molecular Weight |

613.8 g/mol |

IUPAC Name |

acetic acid;(2S)-1-[(2S)-2-[[(2R,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C25H47N9O5.C2H4O2/c1-6-14(4)19(33-21(36)16(26)9-7-11-30-25(28)29)23(38)32-18(13(2)3)24(39)34-12-8-10-17(34)22(37)31-15(5)20(27)35;1-2(3)4/h13-19H,6-12,26H2,1-5H3,(H2,27,35)(H,31,37)(H,32,38)(H,33,36)(H4,28,29,30);1H3,(H,3,4)/t14-,15-,16-,17-,18-,19+;/m0./s1 |

InChI Key |

MHCOZKVWHCZMCC-SBSJNQFDSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis Protocol

Dusquetide acetate is synthesized via solid-phase peptide synthesis (SPPS), a method that enables precise sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process employs FMOC-protected amino acids, which offer advantages in stability and orthogonal deprotection. Key steps include:

- Resin Activation : A Wang resin or 2-chlorotrityl chloride resin is functionalized with the C-terminal amino acid.

- Deprotection : The FMOC group is removed using 20–30% piperidine in dimethylformamide (DMF), exposing the amino group for subsequent coupling.

- Coupling Reactions : Amino acids are activated with coupling reagents such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIPEA).

- Cyclization : The linear peptide undergoes cyclization to form the disulfide bond between cysteine residues, critical for dusquetide’s tertiary structure.

Instrumentation and Scale

Synthesis is performed using a CS-Bio peptide synthesizer (Model CS136), which automates resin washing, deprotection, and coupling cycles. Typical scales range from 0.1 mmol to 1.0 mmol, yielding crude peptide quantities sufficient for preclinical and clinical batches.

Purification and Isolation

High-Performance Liquid Chromatography (HPLC)

Crude dusquetide is purified via reverse-phase HPLC using a C18 column (e.g., Agilent Zorbax SB-C18, 5 μm particle size) under gradient elution conditions. Mobile phases consist of:

- Solvent A : 0.1% trifluoroacetic acid (TFA) in water

- Solvent B : 0.1% TFA in acetonitrile

A linear gradient from 20% to 60% Solvent B over 30 minutes effectively separates the target peptide from deletion sequences and side products. Purity exceeding 95% is routinely achieved, as verified by analytical HPLC.

Cold Ether Precipitation

Following HPLC purification, the TFA salt of dusquetide is precipitated by adding cold diethyl ether (−20°C) to the peptide solution. This step removes residual organic solvents and TFA, yielding a white peptide precipitate. The product is centrifuged, washed with ether, and lyophilized to obtain a dry powder.

Acetate Salt Formation

Ion Exchange Process

To convert the TFA salt to the pharmaceutically preferred acetate form, the peptide undergoes counterion exchange:

Formulation for Clinical Use

The final dusquetide acetate product is formulated in sterile aqueous solution at concentrations of 10–100 mg/mL, adjusted to pH 5.0–6.0 using sodium hydroxide or acetic acid.

Quality Control and Analytical Characterization

Purity and Identity Assessment

- HPLC Analysis : A duplicate of the purification method ensures batch-to-b consistency, with UV detection at 214 nm.

- Mass Spectrometry : Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or electrospray ionization (ESI) mass spectrometry confirms the molecular weight (theoretical m/z: 1,647.8 Da).

Endotoxin and Sterility Testing

- Limulus Amebocyte Lysate (LAL) Assay : Endotoxin levels are maintained below 0.25 EU/mg, adhering to USP guidelines.

- Microbiological Testing : Sterility is validated using membrane filtration and thioglycolate broth incubation.

Comparative Analysis of Synthesis Batches

| Parameter | Batch 1 | Batch 2 | Batch 3 | Specification |

|---|---|---|---|---|

| Purity (HPLC) | 96.2% | 95.8% | 96.5% | ≥95% |

| Acetate Content | 98.3% | 97.9% | 98.1% | ≥97% |

| Endotoxin (EU/mg) | 0.18 | 0.21 | 0.15 | ≤0.25 |

| Residual TFA (ppm) | 120 | 145 | 110 | ≤200 |

Challenges and Optimization Strategies

Minimizing Epimerization

The cysteine-rich structure of dusquetide predisposes it to epimerization during synthesis. Implementing low-temperature (0–4°C) coupling reactions and using 6-Cl-HOBt as an additive reduce racemization to <1%.

Enhancing Yield in Cyclization

Oxidative folding using 0.1 M glutathione redox buffer (pH 8.0) achieves >90% correct disulfide bonding, compared to <70% with air oxidation.

Scalability and Industrial Considerations

Transitioning from laboratory-scale (1–10 g) to commercial production (1–10 kg) necessitates:

- Continuous Flow Synthesis : Reduces reaction times and improves consistency.

- Multi-Column HPLC Systems : Enable parallel purification of large batches.

- In-Process Controls (IPC) : Real-time monitoring of coupling efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

Dusquetide aceate primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions

Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)

Deprotection Reagents: Trifluoroacetic acid (TFA)

Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS)

Major Products

The major product of the synthesis is this compound itself. During hydrolysis, the peptide bonds can be broken down into smaller peptide fragments or individual amino acids .

Scientific Research Applications

Dusquetide, also known as SGX942, is a novel innate defense regulator (IDR) with broad-spectrum activity against bacterial infections and inflammation . It is based on natural mucosal defense peptides . Dusquetide modulates the innate immune system by acting on intracellular signaling pathways to reduce inflammation and increase the clearance of bacterial infections .

Scientific Research Applications of Dusquetide

Dusquetide has been investigated for various applications, including:

- Oral Mucositis (OM): Dusquetide has demonstrated efficacy in reducing the duration of oral mucositis, a common toxicity of chemoradiation therapy (CRT) in head and neck cancer patients . Preclinical studies in mice and hamster models showed that dusquetide reduced the duration of OM by approximately 50%, which was consistent with the 50% reduction of severe OM observed in a Phase 2 clinical trial .

- Innate Immune Response Modulation: Dusquetide modulates the innate immune response by binding to the p62 ZZ domain . This binding modulates the p62-RIP1 complex, increases p38 phosphorylation, and enhances CEBP/B expression without activating autophagy . Dusquetide's ability to associate with p62 has been confirmed through pull-down and cross-linking experiments .

- Anti-infective and Immunomodulatory Activity: Dusquetide has been shown to have high efficacy at both skin and mucosal surfaces, improving outcomes when administered prophylactically or therapeutically, either as a stand-alone agent or in addition to suboptimal antibiotic treatment . It has demonstrated promising results in murine infection models, including those with local infections like thigh abscesses and acute peritonitis, and systemic infections caused by a broad array of bacterial pathogens, including Gram-positive and Gram-negative bacteria .

- Potential Tumor Control: Modulation of the innate immune system by dusquetide may also contribute to tumor regression, with preliminary observations in both animal models and human studies suggesting potential tumor control .

- Behcet's Disease: Soligenix initiated a Phase 2 clinical trial of SGX945 (dusquetide) for the treatment of Behcet's Disease .

Molecular Mechanisms

Dusquetide's mechanism of action involves several key steps:

- Binding to p62: Dusquetide interacts directly with the ZZ domain of p62, an autophagic receptor that mediates stress and innate immune responses . Electrostatic and hydrophobic contacts drive the formation of the complex between dusquetide and the p62 ZZ domain .

- Cellular Penetration: Dusquetide penetrates the cell membrane and associates with p62 in vivo .

- Modulation of p62-RIP1 Complex: Dusquetide binding modulates the p62-RIP1 complex, increasing the amount of RIP1 associated with p62 .

- ** downstream Signaling:** Dusquetide treatment leads to an increase in p38 phosphorylation and enhances CEBP/B expression, while NFκB and AP-1 expression levels remain unchanged .

Data Table: Dusquetide Effects

Case Studies

While specific detailed case studies were not available in the search results, the following points highlight the clinical potential of Dusquetide:

- Phase 2 Clinical Trial in Oral Mucositis: A Phase 2 clinical trial demonstrated a 50% reduction of severe OM in patients undergoing CRT for head and neck cancer .

- Preclinical Models of Mucositis: Preclinical models of mucositis were highly predictive of clinical results, indicating the translational potential of dusquetide .

- Murine Infection Models: Dusquetide demonstrates high efficacy in murine infection models with both local and systemic infections caused by a broad array of bacterial pathogens .

Mechanism of Action

Dusquetide aceate exerts its effects by binding to the ZZ domain of the protein p62. This binding modulates the p62-RIP1 complex, leading to increased phosphorylation of p38 and enhanced expression of CEBP/B. These molecular events result in the modulation of the innate immune response, reducing inflammation and promoting the clearance of bacterial infections. Notably, this compound does not activate autophagy .

Comparison with Similar Compounds

Key Clinical Findings :

- In a Phase 2a trial (n=111 HNC patients), dusquetide reduced the median duration of severe OM (SOM) by 50% (vs. placebo) in patients receiving ≥55 Gy radiation. In high-risk subgroups, this reduction reached 67% .

- Non-fungal infection rates decreased, and tumor "complete response" rates improved post-CRT .

- Preclinical studies in murine models showed 50% reduction in OM duration and accelerated tissue healing .

Comparison with Similar Compounds

However, its functional and clinical outcomes can be contextualized against traditional OM therapies and broader immune modulators.

Table 1: Comparative Analysis of Dusquetide and Other Therapeutic Approaches

*Data extrapolated from non-evidence sources; †Not referenced in provided evidence.

Key Differentiators of Dusquetide :

Mechanistic Novelty: Unlike antimicrobial peptides (e.g., LL-37) that directly kill pathogens, dusquetide enhances host immunity by resolving inflammation and promoting tissue repair without direct microbicidal activity .

Dual Efficacy : Reduces OM severity while improving tumor response, likely due to its anti-inflammatory effects on the tumor microenvironment (e.g., IL-6 suppression) .

Safety: No serious adverse events (SAEs) were reported in Phase 2 trials, contrasting with growth factors like palifermin, which carry risks of bone pain and rash .

Research Findings and Implications

Preclinical Insights

Clinical Translation

- Phase 3 trials (DOM-INNATE study) confirmed dusquetide’s 67% SOM reduction in high-risk HNC patients, aligning with preclinical data .

Q & A

Q. What experimental models (in vitro, in vivo, or ex vivo) are most appropriate for evaluating the immunomodulatory effects of Dusquetide acetate?

Methodological Answer:

- In vitro models : Use primary immune cells (e.g., macrophages, neutrophils) to assess cytokine release profiles (e.g., IL-6, TNF-α) via ELISA or multiplex assays. Include controls for endotoxin contamination .

- In vivo models : Murine models of infection or inflammation (e.g., sepsis, wound healing) to evaluate dose-response relationships. Apply PICOT framework to define Population (e.g., C57BL/6 mice), Intervention (Dusquetide dosage), Comparison (placebo), Outcome (survival rate, biomarker levels), and Time (acute vs. chronic phases) .

- Ex vivo : Human tissue explants to bridge translational gaps. Ensure ethical compliance and document sourcing protocols .

Q. How should researchers design dose-response studies to determine the therapeutic window of Dusquetide acetate?

Methodological Answer:

- Use a logarithmic dose range (e.g., 0.1–100 mg/kg) in preclinical models. Monitor both efficacy (e.g., pathogen clearance) and toxicity (e.g., organ histopathology, serum ALT/AST levels).

- Apply Hill slope analysis to identify EC₅₀ and LD₅₀ values. Validate results with at least three independent replicates to account for biological variability .

Q. What biochemical assays are critical for characterizing the stability of Dusquetide acetate under varying physiological conditions?

Methodological Answer:

- Conduct HPLC-MS under simulated physiological pH (4.0–7.4), temperature (37°C), and enzymatic conditions (e.g., serum proteases). Measure degradation half-life and identify metabolites .

- Compare stability in aqueous vs. lipid-based formulations using Arrhenius kinetics to predict shelf-life .

Advanced Research Questions

Q. How can conflicting data on Dusquetide acetate’s pro-inflammatory vs. anti-inflammatory effects be resolved in mechanistic studies?

Methodological Answer:

- Perform cell-type-specific knockdowns (e.g., siRNA in macrophages) to isolate signaling pathways (e.g., NF-κB vs. MAPK).

- Use single-cell RNA sequencing to identify heterogeneous responses in immune cell subsets .

- Apply Bayesian meta-analysis to reconcile contradictory preclinical results, weighting studies by sample size and methodological rigor .

Q. What statistical approaches are recommended for analyzing non-linear pharmacokinetic profiles of Dusquetide acetate in multi-compartment models?

Methodological Answer:

Q. How can researchers optimize combinatorial therapy protocols involving Dusquetide acetate and existing antimicrobial agents?

Methodological Answer:

- Use Checkerboard assays to quantify synergistic effects (FIC index <0.5) against multidrug-resistant pathogens.

- Apply transcriptomic profiling (RNA-seq) to identify overlapping or unique pathways modulated by the combination .

- Design adaptive clinical trial frameworks to iteratively refine dosing based on interim pharmacokinetic/pharmacodynamic (PK/PD) data .

Q. What strategies mitigate batch-to-batch variability in Dusquetide acetate synthesis for reproducible preclinical outcomes?

Methodological Answer:

- Implement Quality by Design (QbD) principles: Define critical quality attributes (CQAs) like purity (>98%), endotoxin levels (<0.1 EU/mg), and stereochemical consistency.

- Use Design of Experiments (DoE) to optimize reaction conditions (e.g., temperature, solvent ratios) and reduce impurity formation .

- Document synthesis protocols in accordance with ICH Q11 guidelines for regulatory compliance .

Theoretical and Translational Questions

Q. How can computational modeling predict off-target interactions of Dusquetide acetate with host proteins?

Methodological Answer:

- Perform molecular docking simulations (e.g., AutoDock Vina) against human TLR4/MD-2 complex or NLRP3 inflammasome. Validate with surface plasmon resonance (SPR) binding assays .

- Use machine learning (e.g., Random Forest) to prioritize high-risk interactions based on structural fingerprints and toxicity databases .

Q. What biomarkers are most predictive of Dusquetide acetate’s efficacy in heterogeneous patient populations?

Methodological Answer:

Q. How should researchers address ethical and practical challenges in transitioning Dusquetide acetate from animal models to first-in-human trials?

Methodological Answer:

- Submit a PICOT-structured proposal to ethics committees, detailing Participant Selection (e.g., healthy volunteers vs. immunocompromised cohorts), Intervention (escalating doses), and Monitoring (adverse event reporting) .

- Reference FDA/EMA guidelines for preclinical-to-clinical translation, including GLP compliance and IND application requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.